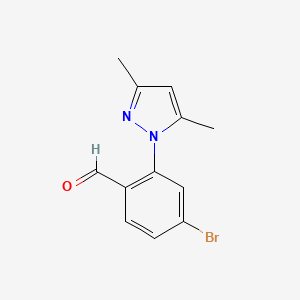
2-(4'-(Trifluoromethyl)biphenyl-2-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The trifluoromethyl group attached to one of the benzene rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate the formation of the C-CF3 bond.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the biphenyl core is replaced by an ethylamine group.
Industrial Production Methods
Industrial production methods for 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine often involve large-scale coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups onto the biphenyl core .
科学的研究の応用
2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The ethylamine side chain can also interact with various receptors or transporters, influencing cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine include:
- 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-2H-1,2,3-triazole
- 2-(2’-(Bis(4-(trifluoromethyl)phenyl)phosphino)biphenyl-2-yl)-4-phenyl-4,5-dihydrooxazole
Uniqueness
The uniqueness of 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine lies in its specific combination of the trifluoromethyl group and the ethylamine side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H14F3N |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
2-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-19/h1-8H,9-10,19H2 |
InChIキー |
JHETUKNFBNQANF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCN)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


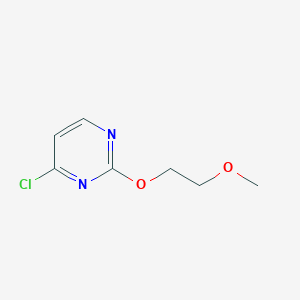

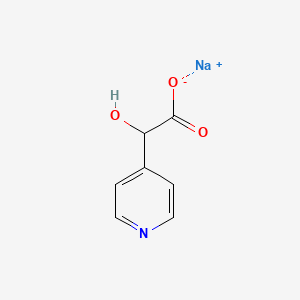
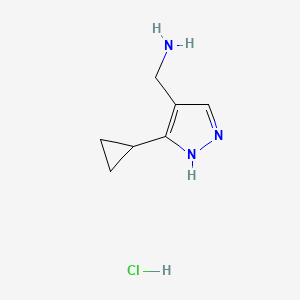
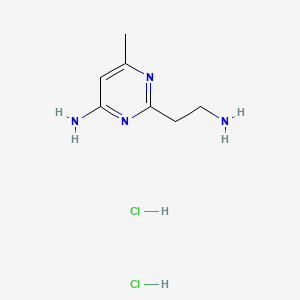

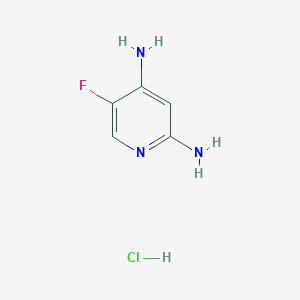
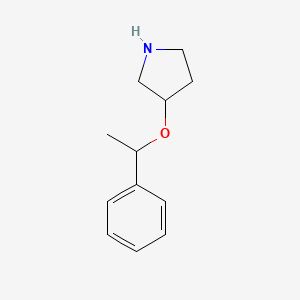
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
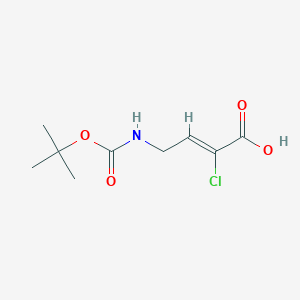
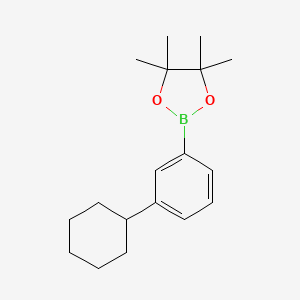

![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
